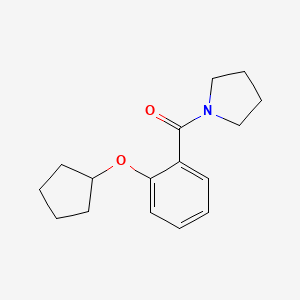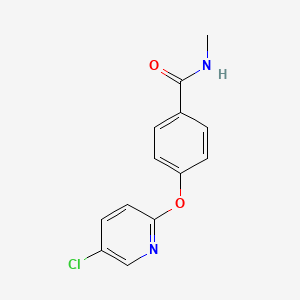
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide, also known as MDL-72222, is a synthetic compound that has been studied for its potential applications in scientific research. This chemical compound is a member of the chromene family, which is known for its diverse biological activities. In
Mechanism of Action
The exact mechanism of action of 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for the inhibitory neurotransmission in the brain, and the modulation of this receptor can result in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease anxiety-like behaviors and increase the threshold for seizures. It has also been shown to have sedative effects, which may be beneficial in the treatment of insomnia.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for more precise studies of the receptor and its role in various physiological processes. However, one limitation of using 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is its potential toxicity and side effects, which must be carefully monitored in animal studies.
Future Directions
There are several potential future directions for the study of 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is in the development of new anxiolytic and anticonvulsant drugs based on the structure of 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide. Another potential direction is in the study of the GABA-A receptor and its role in various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide.
Synthesis Methods
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with dimethyl sulfate to form 2-methoxy-N,N-dimethylphenylmethanol. This intermediate is then reacted with triethylamine and phosgene to form the corresponding acid chloride, which is then reacted with 4-hydroxycoumarin to yield 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide.
Scientific Research Applications
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific research fields. One of the primary areas of interest is in the study of the central nervous system. 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy.
properties
IUPAC Name |
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(15)10-6-9-7-11(16-3)4-5-12(9)17-8-10/h4-5,7,10H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACCOUXZRIHXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC2=C(C=CC(=C2)OC)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)


![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)
![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)

![(5-Methyl-2-phenylmorpholin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629545.png)
![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7629556.png)